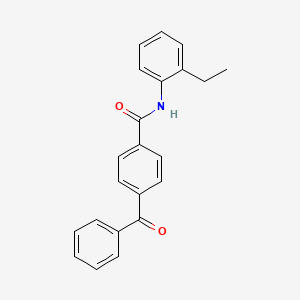

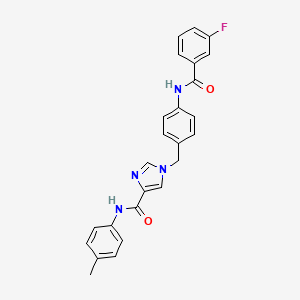

4-Benzoyl-N-(2-Ethylphenyl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-benzoyl-N-(2-ethylphenyl)benzamide is a chemical compound that is commonly used in scientific research. It is a member of the benzamide family of compounds and is known for its unique properties that make it useful in a variety of applications.

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

Benzamide, einschließlich unserer Zielverbindung, wurden auf ihr antioxidatives Potenzial untersucht. In-vitro-Studien haben gezeigt, dass 4-Benzoyl-N-(2-Ethylphenyl)benzamid eine totale antioxidative Aktivität, freie Radikalfänger und Metallchelating-Eigenschaften aufweist . Diese Eigenschaften sind entscheidend, um Zellen vor oxidativem Stress zu schützen und Schäden zu verhindern, die durch reaktive Sauerstoffspezies verursacht werden.

Antibakterielle Eigenschaften

Die Verbindung wurde auch auf ihre antibakterielle Aktivität untersucht. Forscher haben sie gegen grampositive und gramnegative Bakterien getestet. Obwohl die spezifischen Ergebnisse variieren können, haben einige synthetisierte Benzamidderivate vielversprechende inhibitorische Wirkungen gegen Bakterienstämme wie Escherichia coli, Klebsiella pneumoniae und Staphylococcus aureus gezeigt . Weitere Untersuchungen könnten sein Potenzial als antimikrobielles Mittel untersuchen.

Industrielle Anwendungen

Amide finden Anwendungen über die Medizin hinaus. In Industriebereichen wie Kunststoffen, Gummi, Papier und Landwirtschaft tragen Benzamide zu verschiedenen Prozessen bei. Zum Beispiel können sie als Zwischenprodukte bei der Synthese von Polymeren oder als Additive zur Verbesserung der Materialeigenschaften dienen . Die Untersuchung der Rolle unserer Verbindung in diesen Zusammenhängen könnte wertvolle Erkenntnisse liefern.

Wirkmechanismus

Target of Action

Benzamide analogues have been reported to act as allosteric activators of human glucokinase . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism and has been identified as a potential therapeutic target for type-2 diabetes .

Mode of Action

Similar benzamide analogues have been shown to increase the catalytic action of glucokinase . This suggests that 4-Benzoyl-N-(2-Ethylphenyl)Benzamide may interact with glucokinase in a similar manner, potentially enhancing its activity and thus influencing glucose metabolism.

Biochemical Pathways

As an allosteric activator of glucokinase, it could enhance the conversion of glucose to glucose-6-phosphate, a critical step in both glycogenesis and glycolysis .

Result of Action

Based on the action of similar compounds, it could potentially lower blood glucose levels by enhancing the activity of glucokinase and thus increasing the rate of glucose metabolism .

Eigenschaften

IUPAC Name |

4-benzoyl-N-(2-ethylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO2/c1-2-16-8-6-7-11-20(16)23-22(25)19-14-12-18(13-15-19)21(24)17-9-4-3-5-10-17/h3-15H,2H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTMYNJMSKODSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide](/img/structure/B2572587.png)

![N-{[1-(3,4-difluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2572589.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2572590.png)

![N-(3-acetamidophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2572593.png)

![1-(2-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2572594.png)

![N-[(3-Chloro-5-methylsulfonylphenyl)methyl]but-2-ynamide](/img/structure/B2572595.png)

![2-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2572597.png)

![Methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-1,2,3,4-tetrahydroquinoline-5-carboxylate](/img/structure/B2572599.png)

![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2572609.png)